5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]-5-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c1-26-22-10-6-5-9-18(22)20-14-24-28-23(20)19-12-11-17(13-21(19)25)27-15-16-7-3-2-4-8-16/h2-14,25H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQYKBXQFHGRMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(ON=C2)C3=C(C=C(C=C3)OCC4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol is a compound of interest due to its potential biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Understanding its biological activity is crucial for exploring its therapeutic potential in various diseases.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.40 g/mol. The compound features a complex structure that includes a benzyloxy group and an oxazole ring, which are known to contribute to its biological properties.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, a related compound demonstrated an ORAC value of 2.27 Trolox equivalents, indicating strong free radical scavenging activity . This suggests that this compound may also possess similar antioxidant capabilities.
Neuroprotective Effects
The neuroprotective potential of compounds containing the oxazole moiety has been explored in various studies. For example, derivatives with similar structures have shown promising results in protecting neuronal cells from oxidative stress and inflammation . The presence of the benzyloxy group may enhance blood-brain barrier permeability, making it a candidate for neurodegenerative disease treatment.
Inhibition of Enzymatic Activity
The compound's ability to inhibit monoamine oxidase (MAO) has been studied extensively. Compounds structurally related to this compound have shown selective MAO-B inhibitory activity with IC50 values around 0.062 µM . This inhibition is crucial for the management of Parkinson's disease and other neurodegenerative disorders.
Case Studies
- Neuroprotection : A study evaluated the neuroprotective effects of a series of oxazole derivatives in models of oxidative stress. The results indicated that these compounds significantly reduced neuronal cell death and inflammation markers .
- Antioxidant Activity : A comparative study on various phenolic compounds highlighted that those with benzyloxy substitutions exhibited superior antioxidant activity compared to their unsubstituted counterparts .
Data Tables
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential as a pharmaceutical agent. Its structural characteristics suggest possible interactions with biological targets, particularly in the development of anti-inflammatory and analgesic drugs.
Case Study: Anti-inflammatory Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of phenolic compounds similar to 5-(Benzyloxy)-2-[4-(2-methoxyphenyl)-1,2-oxazol-5-yl]phenol demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This suggests that the compound may exhibit similar properties, warranting further investigation into its efficacy as an anti-inflammatory agent .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of advanced materials. Its oxazole ring can enhance thermal stability and mechanical properties when incorporated into polymer matrices.
Case Study: Polymer Composites
Research has indicated that incorporating compounds with oxazole functionalities into polymer composites can improve their thermal resistance and mechanical strength. A study highlighted the use of such compounds in creating high-performance thermosetting resins that are applicable in aerospace and automotive industries .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis pathways. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.
Application Example: Synthesis of Formoterol
The compound has been reported as a precursor for synthesizing Formoterol, a widely used bronchodilator for asthma treatment. The synthetic route involves the transformation of this compound into pharmacologically active derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives
A series of 2-(4-(benzyloxy)-5-(hydroxyl)phenyl)benzothiazole derivatives () shares structural motifs with the target compound, notably the benzyloxy-phenol core. However, the replacement of the oxazole ring with a benzothiazole alters electronic properties and binding affinities. These benzothiazole derivatives exhibit monoamine oxidase-B (MAO-B) inhibition, antioxidant activity, and neuroprotective effects, attributed to the sulfur atom in the benzothiazole enhancing metal-chelating capabilities. In contrast, the oxazole-containing compound may favor different enzyme interactions due to its nitrogen-oxygen heterocycle .
Oxadiazole Analogues
N-(2-Methoxyphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine (4b) and 4-{5-[(2-Methoxyphenyl)amino]-1,3,4-oxadiazol-2-yl} phenol (4c) () feature oxadiazole rings instead of oxazole. These compounds demonstrate antiproliferative activity against cancer cell lines (mean growth percents of 45.20 and 56.73, respectively).
Isoxazole Derivatives
Modified isoxazole derivatives, such as 4-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]aminophenol (), highlight the importance of substituent positioning. The 5-position modification on the isoxazole ring in these compounds significantly enhances analgesic efficacy. Comparatively, the target compound’s 2-methoxyphenyl group on the oxazole may optimize steric and electronic interactions with analgesic or anti-inflammatory targets, though direct pharmacological data for the target molecule remain unexplored .
Benzoxazole-Based Compounds
Compounds like 5-bromanyl-2-methoxy-N-(3-methyl-6-oxidanyl-1,2-benzoxazol-5-yl)benzenesulfonamide () incorporate sulfonamide and bromine substituents. The target compound’s benzyloxy group balances lipophilicity, suggesting better CNS accessibility compared to sulfonamide-containing analogues .
Structural and Functional Data Table
Key Findings and Implications
- Substituent Effects : The benzyloxy group in the target compound likely improves BBB permeability compared to polar sulfonamide or bromine substituents .
- Heterocycle Influence : Oxazole and oxadiazole cores exhibit distinct hydrogen-bonding capabilities, influencing target selectivity. Oxadiazoles may favor antiproliferative activity, while oxazoles could optimize CNS-targeted effects .
Preparation Methods
Protection of the Phenolic Hydroxyl Group
The synthesis begins with 2,5-dihydroxybenzaldehyde as the starting material. The hydroxyl group at position 5 is protected as a benzyl ether to prevent undesired reactivity during subsequent steps:
Procedure :
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Dissolve 2,5-dihydroxybenzaldehyde (10.0 g, 65.8 mmol) in anhydrous acetonitrile (150 mL).
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Add benzyl bromide (12.5 mL, 105.3 mmol) and potassium carbonate (18.2 g, 131.6 mmol).
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Reflux at 80°C for 12 hours under nitrogen.
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Filter and concentrate the mixture. Purify via column chromatography (hexane:ethyl acetate = 4:1) to obtain 5-benzyloxy-2-hydroxybenzaldehyde as a white solid (14.2 g, 85% yield).
Key Data :
-
1H NMR (400 MHz, CDCl3) : δ 10.25 (s, 1H, CHO), 9.85 (s, 1H, OH), 7.45–7.30 (m, 5H, Ar-H), 7.10 (d, J = 8.8 Hz, 1H, Ar-H), 6.95 (d, J = 2.8 Hz, 1H, Ar-H), 6.80 (dd, J = 8.8, 2.8 Hz, 1H, Ar-H), 5.15 (s, 2H, OCH2Ph).
Synthesis of Fragment B: 4-(2-Methoxyphenyl)-1,2-Oxazol-5-ylboronic Acid
Formation of the Isoxazole Ring
The isoxazole moiety is constructed via a 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne:
Procedure :
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Prepare 2-methoxyphenylacetylene (1.5 g, 10.2 mmol) and chlorooxime (1.8 g, 12.2 mmol) in tetrahydrofuran (THF, 50 mL).
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Add triethylamine (3.0 mL, 21.5 mmol) and stir at 0°C for 1 hour.
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Warm to room temperature and stir for 6 hours.
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Extract with ethyl acetate, wash with brine, and concentrate. Purify via flash chromatography (hexane:ethyl acetate = 3:1) to obtain 4-(2-methoxyphenyl)-1,2-oxazole (1.2 g, 68% yield).
Key Data :
Boronation of the Isoxazole
Introduce the boronic acid group via iridium-catalyzed C–H borylation:
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Mix 4-(2-methoxyphenyl)-1,2-oxazole (1.0 g, 5.8 mmol) with bis(pinacolato)diboron (1.8 g, 7.0 mmol) and [Ir(OMe)(cod)]₂ (0.1 g, 0.12 mmol) in dichloroethane (30 mL).
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Heat at 80°C for 24 hours under argon.
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Filter through Celite and concentrate. Purify by recrystallization (ethanol/water) to obtain the boronic acid derivative (0.9 g, 75% yield).
Suzuki-Miyaura Cross-Coupling of Fragments A and B
Coupling Reaction
The final step involves coupling the benzaldehyde fragment with the boronic acid-functionalized isoxazole:
Procedure :
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Dissolve 5-benzyloxy-2-hydroxybenzaldehyde (0.5 g, 1.9 mmol) and 4-(2-methoxyphenyl)-1,2-oxazol-5-ylboronic acid (0.6 g, 2.3 mmol) in degassed toluene/ethanol/water (3:1:1, 30 mL).
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Add Pd(PPh3)4 (0.11 g, 0.095 mmol) and K2CO3 (0.8 g, 5.7 mmol).
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Reflux at 90°C for 12 hours under nitrogen.
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Extract with ethyl acetate, dry over Na2SO4, and concentrate. Purify via HPLC (C18 column, acetonitrile/water) to obtain the target compound (0.7 g, 82% yield).
Key Analytical Data :
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1H NMR (400 MHz, DMSO-d6) : δ 10.10 (s, 1H, OH), 8.25 (s, 1H, Oxazole-H), 7.85–6.75 (m, 12H, Ar-H), 5.10 (s, 2H, OCH2Ph), 3.95 (s, 3H, OCH3).
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HRMS (ESI+) : m/z calc. for C23H19NO4 [M+H]+: 396.1345; found: 396.1348.
Alternative Synthetic Routes and Optimization
Direct Cyclization Approach
An alternative method involves in situ formation of the isoxazole ring on the phenolic core:
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Treat 5-benzyloxy-2-hydroxybenzaldehyde with hydroxylamine hydrochloride to form the oxime.
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Cyclize using acetic anhydride at 120°C to generate the isoxazole ring.
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Introduce the 2-methoxyphenyl group via Ullmann coupling with iodobenzene derivatives.
Challenges :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
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Perform Suzuki coupling under microwave conditions (150°C, 20 minutes) to achieve 89% yield.
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Use polymer-supported palladium catalysts for easy recovery and reuse.
Scale-Up Considerations and Industrial Relevance
Q & A
Q. Assay Types :
- Binding Assays : Surface plasmon resonance (SPR) to measure KD values.
- Functional Assays : Luciferase-based reporter systems for transcriptional activity.
Dose-Response : Test concentrations from 1 nM to 100 μM; calculate EC50/IC50 using nonlinear regression .
Advanced: What role does the methoxyphenyl group play in solubility and crystallinity?
Methodological Answer:
- Solubility : The methoxy group increases hydrophilicity (logP reduction by ~0.5 units). Measure solubility in DMSO, PBS, and ethanol via nephelometry.
- Crystallinity : Compare X-ray diffraction patterns of methoxy-substituted vs. unsubstituted analogs. Methoxy groups induce π-stacking (d-spacing ~3.5 Å), enhancing crystal lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
